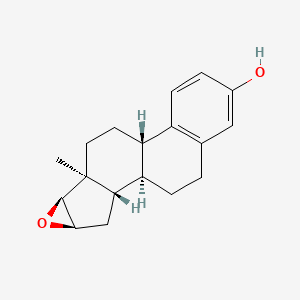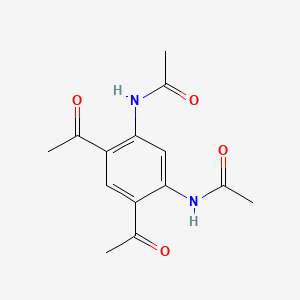
N-(5-acetamido-2,4-diacetylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetamido-2,4-diacetylphenyl)acetamide: is an organic compound with the molecular formula C14H16N2O4 This compound is characterized by the presence of acetamido and acetyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-diacetylphenyl)acetamide typically involves the following steps:
Acetylation of 5-amino-2,4-diacetylphenol: The starting material, 5-amino-2,4-diacetylphenol, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
N-acylation: The acetylated product is then subjected to N-acylation using acetic anhydride or acetyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(5-acetamido-2,4-diacetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The acetyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as ammonia or primary amines, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides.
科学研究应用
N-(5-acetamido-2,4-diacetylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Pharmaceutical Research: It is used as a model compound in the development of new analgesic and anti-inflammatory agents.
Biological Studies: The compound’s interactions with biological targets, such as cyclooxygenase enzymes, are investigated using in-silico and in-vitro methods.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(5-acetamido-2,4-diacetylphenyl)acetamide involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This inhibition results in the compound’s analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: This compound has a similar acetamide structure but lacks the additional acetyl groups present in N-(5-acetamido-2,4-diacetylphenyl)acetamide.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound contains a hydroxyphenoxy group, making it structurally different but functionally similar in terms of its potential biological activity.
Uniqueness
This compound is unique due to the presence of multiple acetyl groups, which may enhance its binding affinity to cyclooxygenase enzymes and improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
N-(5-acetamido-2,4-diacetylphenyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-7(17)11-5-12(8(2)18)14(16-10(4)20)6-13(11)15-9(3)19/h5-6H,1-4H3,(H,15,19)(H,16,20) |
InChI 键 |
AGBOWHYZHHCRJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C)NC(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



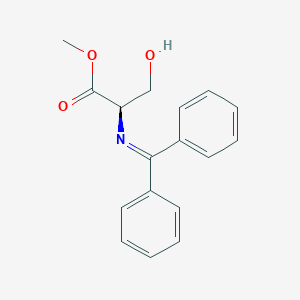
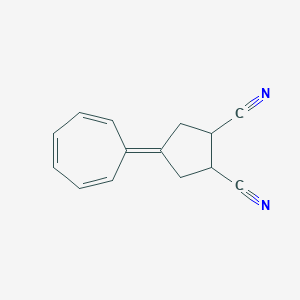

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
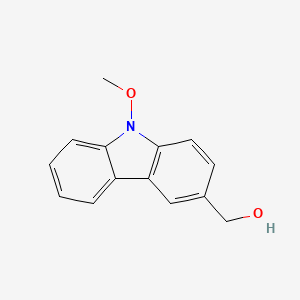
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
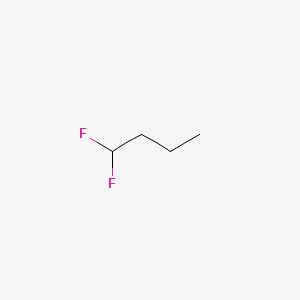
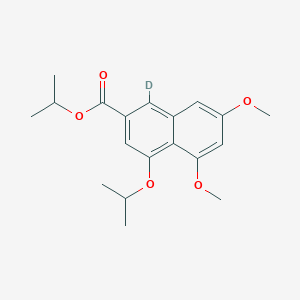
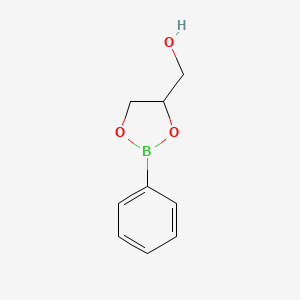
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
